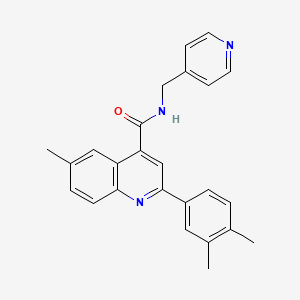
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been widely studied for its potential applications in the treatment of neurological disorders, such as epilepsy, depression, and chronic pain.
Mecanismo De Acción
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the activity of this receptor, this compound can reduce the excitability of neurons and prevent the excessive release of glutamate, which is believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and increase seizure threshold in animal models of epilepsy. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties in animal models, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, this compound has been shown to have some off-target effects on other glutamate receptor subtypes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One area of focus could be the development of more efficient and scalable synthesis methods for this compound, which would make it more widely available for research purposes. Another area of focus could be the development of more selective AMPA receptor antagonists, which would allow for more precise targeting of this receptor subtype. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in neurological disorders, including epilepsy, depression, and chronic pain.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the treatment of neurological disorders. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a key role in the pathophysiology of many neurological disorders. This compound has been shown to have anticonvulsant, antidepressant, and analgesic effects in animal models, making it a promising candidate for the treatment of epilepsy, depression, and chronic pain.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-4-7-23-21(12-16)22(25(29)27-15-19-8-10-26-11-9-19)14-24(28-23)20-6-5-17(2)18(3)13-20/h4-14H,15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGXHJDTMEWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)
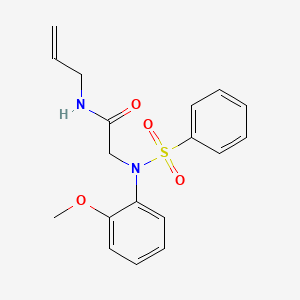
![2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}-3-methoxybenzaldehyde](/img/structure/B4838854.png)
![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4838867.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4838869.png)
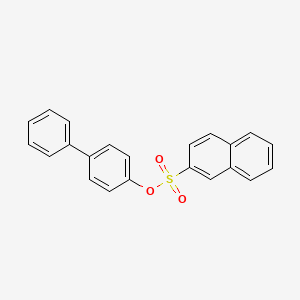
![methyl 4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4838881.png)
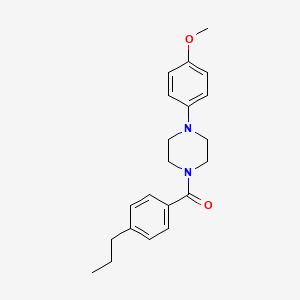
![2-chloro-4-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4838892.png)
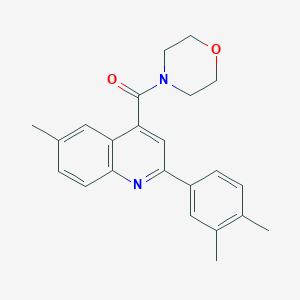
![4-(1-piperidinyl)-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4838909.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4838926.png)
